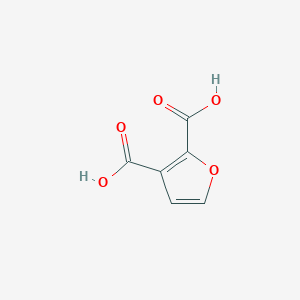

Furan-2,3-dicarboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O5/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXDYHALMANNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356095 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4282-24-0 | |

| Record name | Furan-2,3-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4282-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Furan-2,3-dicarboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4282-24-0

Abstract

Furan-2,3-dicarboxylic acid is a heterocyclic organic compound with significant potential in the fields of polymer chemistry and drug discovery. As a bio-based building block, it offers a sustainable alternative to petroleum-derived chemicals for the synthesis of novel polyesters and polyamides. Its derivatives have also shown promise as plasticizers and have been investigated for their biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, spectroscopic data, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 156.09 g/mol .[1] It is characterized by a furan ring substituted with two carboxylic acid groups at the 2 and 3 positions.

| Property | Value | Reference |

| CAS Number | 4282-24-0 | [1] |

| Molecular Formula | C₆H₄O₅ | [1] |

| Molecular Weight | 156.09 g/mol | [1] |

| Melting Point | 220-225 °C | [2] |

| Boiling Point | 375.2 °C | [1] |

| Flash Point | 220 °C | [1] |

| Form | Solid | [2] |

| Assay | 97% | [2] |

| InChI Key | DNXDYHALMANNEJ-UHFFFAOYSA-N | [2] |

| SMILES | OC(=O)c1ccoc1C(O)=O | [2] |

Synthesis

A viable synthetic route to this compound involves the hydrolysis of its corresponding diester, diethyl furan-2,3-dicarboxylate. The diester can be synthesized from biomass-derived galactaric acid.

Experimental Protocol: Synthesis of Diethyl Furan-2,3-dicarboxylate

This protocol is adapted from the synthesis of furan dicarboxylate esters from galactaric acid.[3]

Materials:

-

Galactaric acid

-

Ethanol

-

Concentrated Sulfuric Acid

-

p-Xylene

-

Ethyl acetate

-

Saturated Sodium Chloride solution

-

10% w/w Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, suspend galactaric acid in an excess of ethanol.

-

Heat the suspension to the boiling point of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid and p-xylene to the reaction mixture.

-

Increase the temperature to approximately 160 °C and maintain for 10 hours, collecting the water removed in the Dean-Stark trap.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium chloride solution and a 10% aqueous sodium carbonate solution.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl furan-2,3-dicarboxylate.

-

Purify the product by column chromatography on silica gel.

Experimental Protocol: Hydrolysis to this compound

This is a general protocol for the hydrolysis of a diester to a dicarboxylic acid.

Materials:

-

Diethyl furan-2,3-dicarboxylate

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Dissolve diethyl furan-2,3-dicarboxylate in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid.

-

The this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic impurities.

-

Dry the product under vacuum to yield pure this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct signals for the two protons on the furan ring, likely in the aromatic region (δ 7-8 ppm). The chemical shifts will be influenced by the electron-withdrawing carboxylic acid groups. A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would also be expected, typically downfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals: four for the carbon atoms of the furan ring and two for the carbonyl carbons of the carboxylic acid groups. The carbonyl carbons are expected to appear significantly downfield (δ > 160 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid groups. A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl groups is also anticipated. Characteristic C-O and C=C stretching vibrations of the furan ring would be observed in the fingerprint region.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound (156.09 g/mol ). Fragmentation patterns would likely involve the loss of carboxyl groups (COOH) and other characteristic furan ring fragmentations.

Biological Activity and Potential Applications in Drug Discovery

While specific biological data for this compound is limited, the furan scaffold is a common motif in many biologically active compounds. Derivatives of furan have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial and Anticancer Potential of Furan Derivatives

Numerous studies have highlighted the potential of furan derivatives as antimicrobial and anticancer agents. For instance, certain furan-2-carboxamide derivatives have shown significant cytotoxic activity against breast cancer cell lines, with IC₅₀ values in the low micromolar range.[4] Additionally, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have exhibited antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentrations (MICs) as low as 64 µg/mL.[5]

It is important to note that these activities are reported for derivatives and not for this compound itself. Further research is needed to evaluate the specific biological profile of this compound.

Potential Mechanism of Action

The mechanism of action for many furan derivatives involves the inhibition of key enzymes or the disruption of cellular processes. For example, some furan-based compounds have been shown to inhibit bacterial Mur ligases, which are essential for peptidoglycan biosynthesis. While the specific targets of this compound are unknown, its structural similarity to other biologically active dicarboxylic acids suggests it could potentially act as an enzyme inhibitor.

References

From Biomass to Building Blocks: A Technical Guide to the Synthesis of Furan-2,3-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Furan-2,3-dicarboxylic acid (FDCA), a bio-based platform chemical, is attracting growing interest as a valuable building block for the synthesis of novel polymers, pharmaceuticals, and specialty chemicals. Derived from renewable biomass sources, it offers a sustainable alternative to petroleum-based counterparts. This technical guide provides an in-depth overview of the primary synthesis route for this compound from biomass, focusing on the conversion of galactaric acid. It includes detailed experimental protocols, quantitative data, and a proposed reaction mechanism to support research and development in this burgeoning field.

Primary Synthesis Route: Acid-Catalyzed Dehydration of Galactaric Acid

The most documented pathway to this compound from biomass commences with galactaric acid, also known as mucic acid. Galactaric acid can be readily obtained from the oxidation of galactose, which is found in various biomass sources, including marine biomass (e.g., algae) and certain plant gums. The core of the synthesis involves the acid-catalyzed dehydration of galactaric acid. This reaction typically yields a mixture of this compound and its regioisomer, furan-2,5-dicarboxylic acid, usually in the form of their corresponding esters if the reaction is conducted in an alcohol solvent.[1][2]

The overall transformation can be represented as a one-pot reaction where galactaric acid is heated in the presence of a strong acid catalyst and an alcohol. This process simultaneously facilitates both the dehydration of the sugar acid to form the furan ring and the esterification of the carboxylic acid groups.[1]

Proposed Reaction Mechanism

The formation of both furan-2,3- and furan-2,5-dicarboxylate esters from galactaric acid is believed to proceed through a series of acid-catalyzed dehydration and cyclization steps. While the 2,5-isomer is often the major product due to thermodynamic favorability, a proposed pathway accounts for the formation of the 2,3-isomer.[3] The mechanism involves an intramolecular cyclization at a different position on the galactaric acid backbone, ultimately leading to the this compound scaffold.[3]

References

Furan-2,3-dicarboxylic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan-2,3-dicarboxylic acid, a lesser-known isomer of the well-studied furan-2,5-dicarboxylic acid (FDCA), is a heterocyclic organic compound with emerging potential in polymer chemistry and as a building block for novel materials. Its unique substitution pattern on the furan ring offers distinct stereochemical and electronic properties compared to its more famous counterpart, making it a target of interest for researchers exploring new frontiers in sustainable polymers and specialty chemicals. This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, compiling available experimental and predicted data to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound is a solid at room temperature with the molecular formula C₆H₄O₅ and a molecular weight of 156.09 g/mol .[1][2] Its structure consists of a five-membered furan ring substituted with two carboxylic acid groups at the 2 and 3 positions.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some experimental data is available, particularly for its melting point, other parameters such as the boiling point and pKa are based on estimations and predictions due to the limited extent of its characterization in the scientific literature compared to its 2,5-isomer.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 4282-24-0 | [1][2] |

| Molecular Formula | C₆H₄O₅ | [1][2] |

| Molecular Weight | 156.09 g/mol | [1][2] |

| Melting Point | 220-225 °C | [2] |

| Boiling Point | 240.29 °C (rough estimate) | [3] |

| pKa (predicted) | 2.47 ± 0.20 | [3] |

| Solubility | Data not available | N/A |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is scarce. The following sections provide available information.

¹H NMR Spectroscopy: A publication reports the following chemical shifts for the protons on the furan ring of this compound in DMSO-d₆:

-

δ 6.87 (1H, d, H-4, J = 1.8 Hz)

-

δ 7.90 (1H, d, H-5, J = 1.8 Hz)[4]

¹³C NMR Spectroscopy: Experimental ¹³C NMR data for this compound is not readily available in the searched literature.

Infrared (IR) Spectroscopy: Detailed experimental IR spectra with peak assignments for this compound are not available in the searched literature. General expected absorbances for a furan dicarboxylic acid would include:

-

Broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹)

-

C=O stretch from the carboxylic acid groups (around 1700 cm⁻¹)

-

C-O stretches and C=C stretches from the furan ring.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not as prevalent as for its 2,5-isomer. However, based on related literature, the following methodologies can be considered.

Synthesis of this compound Esters

A common route to furan dicarboxylic acids involves the dehydration of aldaric acids. Esters of this compound have been synthesized from galactaric acid (mucic acid) in a one-pot reaction with an alcohol under acidic conditions. While this procedure yields the ester, subsequent hydrolysis would be required to obtain the free dicarboxylic acid.

General Procedure for Ester Synthesis:

-

Suspend galactaric acid in an excess of the desired alcohol (e.g., butanol).

-

Add a strong acid catalyst (e.g., sulfuric acid).

-

Heat the mixture to reflux.

-

Following the reaction, the mixture is worked up through extraction and purified by chromatography to isolate the furan-2,3-dicarboxylate ester.[5]

Caption: General workflow for the synthesis of furan-2,3-dicarboxylate esters.

Analysis by High-Performance Liquid Chromatography (HPLC)

While a specific method for this compound is not detailed, a general approach for the analysis of furancarboxylic acids by reverse-phase HPLC can be adapted.

General HPLC Parameters:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and an acidic aqueous solution (e.g., water with phosphoric or formic acid).

-

Detection: UV detection, typically in the range of 210-300 nm.[5][6]

Caption: A typical workflow for the analysis of furancarboxylic acids using HPLC.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of information in the public domain regarding the specific biological activities and metabolic pathways of this compound. Research has predominantly focused on the broader biological effects of furan derivatives in general, which exhibit a wide range of activities including antimicrobial and anticancer properties.[7][8][9][10] The metabolic fate of furan itself involves bioactivation by cytochrome P450 enzymes to reactive intermediates.[11] However, specific pathways involving this compound have not been elucidated. This represents a clear gap in the current scientific knowledge and an area ripe for future investigation.

Conclusion

This compound remains a relatively unexplored chemical entity with the potential for novel applications in materials science. This guide has consolidated the currently available data on its chemical properties and structure. The significant gaps in experimental data, particularly for its spectroscopic characterization, quantitative solubility, and biological activity, highlight the need for further fundamental research. As the demand for bio-based and sustainable chemical feedstocks grows, a more thorough investigation into the properties and potential of this compound is warranted to unlock its utility for researchers, scientists, and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 97 4282-24-0 [sigmaaldrich.com]

- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 2-Furancarboxylic acid | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijabbr.com [ijabbr.com]

- 10. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812) [hmdb.ca]

An In-depth Technical Examination of Furan-2,3-dicarboxylic Acid: Molecular Weight and Empirical Formula

This technical guide provides a detailed analysis of the fundamental chemical properties of furan-2,3-dicarboxylic acid, specifically focusing on its molecular weight and empirical formula. This information is critical for researchers, scientists, and professionals in drug development for accurate stoichiometric calculations, analytical characterization, and the synthesis of novel compounds.

Quantitative Data Summary

The essential quantitative data for this compound are summarized in the table below for clarity and ease of comparison.

| Parameter | Value | Reference |

| Empirical Formula | C₆H₄O₅ | [1] |

| Molecular Weight | 156.09 g/mol | [1][2] |

Experimental Protocols

The determination of the empirical and molecular formulas of a compound like this compound typically involves the following standard experimental methodologies:

1. Elemental Analysis for Empirical Formula Determination:

-

Objective: To determine the mass percentages of the constituent elements (carbon, hydrogen, and oxygen).

-

Methodology:

-

A precisely weighed sample of this compound is subjected to combustion analysis.

-

The sample is heated in a furnace in the presence of excess oxygen, converting all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).

-

The amounts of CO₂ and H₂O produced are accurately measured by passing the combustion products through absorbent traps.

-

The mass of carbon is calculated from the mass of CO₂, and the mass of hydrogen is calculated from the mass of H₂O.

-

The mass of oxygen is typically determined by subtracting the masses of carbon and hydrogen from the initial sample mass.

-

The mass percentages are then converted to a molar ratio to establish the simplest whole-number ratio of atoms, yielding the empirical formula.

-

2. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the accurate molecular mass of the compound.

-

Methodology:

-

A small sample of this compound is introduced into a mass spectrometer.

-

The sample is ionized, for example, by electron ionization (EI) or electrospray ionization (ESI), to form molecular ions.

-

These ions are then accelerated and separated based on their mass-to-charge ratio (m/z) in a magnetic or electric field.

-

The detector measures the m/z value of the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can also be used to confirm the elemental composition.

-

Logical Relationship Diagram

The following diagram illustrates the logical flow from the compound's identity to its fundamental chemical formulas.

Caption: Logical workflow from compound identification to its empirical and molecular formulas.

References

The Occurrence and Sourcing of Furan Dicarboxylic Acids: A Technical Guide

Introduction: Furan dicarboxylic acids, and in particular 2,5-furandicarboxylic acid (FDCA), represent a cornerstone in the development of sustainable, bio-based chemicals and materials. Recognized by the US Department of Energy as a top value-added chemical from biomass, FDCA is a heterocyclic organic compound poised to serve as a green alternative to petroleum-derived terephthalic acid in the production of polyesters like polyethylene furanoate (PEF), a bio-based analog to PET. This technical guide provides an in-depth exploration of the natural occurrence and primary sources of FDCA, complete with quantitative data, detailed experimental protocols for its analysis and production, and visualizations of key metabolic and experimental pathways for researchers, scientists, and professionals in drug development.

Natural Occurrence of 2,5-Furandicarboxylic Acid

Contrary to some earlier assessments, 2,5-furandicarboxylic acid is not entirely absent from nature. Its presence, though not in high concentrations, has been confirmed in specific biological contexts, most notably as a human metabolite and as a secondary metabolite in certain fungi.

Human Metabolism

2,5-FDCA is a known human urinary metabolite.[1] Healthy individuals are reported to excrete a baseline amount of FDCA, which can increase following the consumption of fructose.[2] This suggests an endogenous metabolic pathway for its formation, likely from furan-containing compounds ingested in the diet.[1]

| Biological Matrix | Concentration/Excretion Rate |

| Human Urine | 3–5 mg/day[2] |

Fungal Metabolite

The natural products database indicates that 2,5-furandicarboxylic acid has been reported in the fungus Phomopsis velata. However, specific quantitative data on the concentration of FDCA within this organism is not extensively documented in the available literature.

Primary Sources of 2,5-Furandicarboxylic Acid

The principal and most viable route for obtaining 2,5-FDCA is not through direct extraction from natural sources, but via the chemical or biological conversion of biomass-derived platform chemicals.

Synthesis from 5-Hydroxymethylfurfural (HMF)

The most established pathway to FDCA begins with C6 sugars, such as fructose and glucose, which are dehydrated to form the versatile intermediate, 5-hydroxymethylfurfural (HMF).[3] HMF is then oxidized to yield FDCA. This oxidation can be achieved through various means, including chemical catalysis, electrocatalysis, and biocatalysis.[3]

Biocatalytic Production

Biocatalysis, utilizing either whole microbial cells or isolated enzymes, presents a promising "green" route for FDCA synthesis. This approach offers mild reaction conditions and high selectivity.[4] Genetically engineered microorganisms, in particular, have demonstrated high efficiencies in converting HMF to FDCA.

A notable example is the bacterium Pseudomonas putida S12, which has been engineered to express HMF/furfural oxidoreductase (HmfH) from Cupriavidus basilensis HMF14.[2] This enzyme is pivotal in the oxidation of HMF to FDCA. Other enzymes, such as 5-hydroxymethylfurfural oxidase (HMFO), have also been successfully expressed in P. putida for the same purpose.[5]

| Microorganism | Genetic Modification | Substrate | Product Concentration | Yield | Reference |

| Pseudomonas putida S12 | Expressing hmfH from C. basilensis | HMF | 30.1 g/L | 97% | [2] |

| Pseudomonas putida S12 | Expressing HMFO | 50 mM HMF | 35.7 mM FDCA | 70% | [5][6] |

| Pseudomonas putida S12 | Co-expressing HMFH and HmfT1 | 250 mM HMF | 196 mM (30.6 g/L) FDCA | ~78% | [7] |

Experimental Protocols

This section details methodologies for the microbial production and analytical quantification of 2,5-furandicarboxylic acid.

Microbial Production and Recovery of FDCA using Pseudomonas putida S12

This protocol is a representative synthesis based on established methods for the whole-cell biotransformation of HMF to FDCA.[2][5]

1. Strain and Inoculum Preparation:

-

Use a genetically engineered Pseudomonas putida S12 strain expressing a suitable HMF oxidase (e.g., HmfH).

-

Prepare a seed culture by inoculating a single colony into a mineral salts medium containing a suitable carbon source (e.g., 10 g/L glucose or glycerol) and appropriate antibiotics for plasmid maintenance.

-

Incubate at 30°C with shaking (200 rpm) until the late exponential phase is reached.

2. Fed-Batch Fermentation:

-

The fermentation is conducted in a bioreactor containing a mineral salts medium with glycerol as the primary carbon source.

-

Maintain the pH at 7.0 using automated addition of a base (e.g., 2M NaOH) and the temperature at 30°C.

-

After an initial batch growth phase, initiate a fed-batch strategy by continuously or intermittently feeding a concentrated solution of HMF and glycerol. A low HMF concentration should be maintained in the reactor to avoid substrate inhibition.[6]

-

Monitor cell density (OD600) and concentrations of HMF, FDCA, and intermediates periodically using HPLC.

3. Downstream Processing: Recovery and Purification:

-

Cell Removal: After fermentation, separate the bacterial cells from the culture broth by centrifugation or microfiltration.[8]

-

Acid Precipitation: Transfer the cell-free supernatant to a new vessel. Acidify the broth to a pH of approximately 1-2 using a strong acid (e.g., HCl). This will cause the FDCA to precipitate out of the solution.

-

Collection: Collect the precipitated FDCA by filtration.

-

Purification: Wash the collected solid with deionized water to remove residual salts. For higher purity, the crude FDCA can be dissolved in a suitable solvent like tetrahydrofuran (THF), followed by recrystallization or solvent evaporation to yield a purified, dry powder. This method has been shown to achieve a purity of 99.4% with 76% recovery.

Quantitative Analysis of FDCA in Human Urine by LC-MS/MS

This protocol is based on a validated isotope dilution method, ensuring high accuracy and precision.[1]

1. Materials and Reagents:

-

2,5-Furandicarboxylic acid (analytical standard)

-

¹³C₆-2,5-Furandicarboxylic acid (internal standard)

-

LC-MS grade water, methanol, and acetonitrile

-

Formic acid, ammonium acetate

-

β-glucuronidase/arylsulfatase enzyme solution

-

Solid Phase Extraction (SPE) cartridges (e.g., strong anion exchange)

2. Sample Preparation:

-

Thaw frozen urine samples and centrifuge to remove particulates.

-

To a 0.5 mL aliquot of urine supernatant, add 10 µL of the ¹³C₆-2,5-FDCA internal standard working solution (e.g., 1 µg/mL).

-

Add 250 µL of 1 M ammonium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase solution for enzymatic hydrolysis of conjugated metabolites.

-

Incubate the mixture at 37°C for 4 hours.

-

Condition an SPE cartridge with methanol and then water.

-

Load the hydrolyzed sample onto the SPE cartridge.

-

Wash the cartridge with 5% methanol in water to remove interferences.

-

Elute the FDCA and internal standard with 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[9]

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A suitable gradient to separate FDCA from matrix components (e.g., 5% B to 95% B over 4 minutes).[9]

-

Flow Rate: 0.3 mL/min.[9]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

-

MRM Transitions:

4. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of FDCA in the urine samples from the calibration curve.

Quantitative Analysis of FDCA by HPLC-UV

This protocol describes a general method for the quantification of FDCA, suitable for process monitoring and quality control.[4][10]

1. Instrumentation and Reagents:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm).[4]

-

HPLC grade water, acetonitrile, and methanol.

-

Sulfuric acid.

2. Chromatographic Conditions:

-

Mobile Phase: A mixture of ultrapure water, acetonitrile, and methanol (e.g., 90:5:5 v/v/v) containing 0.025 M sulfuric acid.[4]

-

Flow Rate: 0.4 mL/min.[4]

-

Column Temperature: 50°C.[4]

-

Injection Volume: 10-20 µL.

3. Sample Preparation:

-

Dilute liquid samples (e.g., from a fermentation broth) with the mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. Quantification:

-

Prepare a series of standard solutions of FDCA of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Determine the concentration of FDCA in the unknown samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for understanding and optimization. The following diagrams, rendered using the DOT language, illustrate key pathways and workflows related to 2,5-furandicarboxylic acid.

Figure 1: Microbial metabolic pathway for the conversion of HMF to 2,5-FDCA and its subsequent degradation in microorganisms like Cupriavidus basilensis.[11][12][13]

Figure 2: A generalized experimental workflow for the quantitative analysis of 2,5-FDCA in human urine using LC-MS/MS.[1]

Figure 3: A generalized experimental workflow for the microbial production and recovery of 2,5-FDCA.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. Efficient whole-cell biotransformation of 5-(hydroxymethyl)furfural into FDCA, 2,5-furandicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Production of 2,5-furandicarboxylic acid via oxidation of 5-hydroxymethylfurfural over Pt/C in a continuous packed bed reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Green conversion of 5‐hydroxymethylfurfural to furan‐2,5‐dicarboxylic acid by heterogeneous expression of 5‐hydroxymethylfurfural oxidase in Pseudomonas putida S12 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Engineering Stable Pseudomonas putida S12 by CRISPR for 2,5-Furandicarboxylic Acid (FDCA) Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downstream Processing Techniques - Creative Biogene [microbiosci.creative-biogene.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Furan-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for furan-2,3-dicarboxylic acid, a significant heterocyclic organic compound. This document details the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, offering valuable insights for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Core Spectroscopic Data

The structural elucidation of this compound relies heavily on the interpretation of its NMR and IR spectra. The following tables summarize the key quantitative data obtained from these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.90 | d | 1.8 | H-5 |

| 6.87 | d | 1.8 | H-4 |

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon-13 NMR) Data

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and furan ring moieties.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600-1450 | Medium | C=C stretch (Furan ring) |

| ~1300-1200 | Medium | C-O stretch (Carboxylic acid) |

| ~900 | Broad | O-H bend (Out-of-plane) |

Note: The above IR data is predicted based on the functional groups present in this compound. Experimental data should be acquired for confirmation.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural analysis.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of dry this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

Instrumentation and Data Acquisition:

-

The NMR spectra are to be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

-

The spectrometer's magnetic field should be shimmed to achieve optimal homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. The spectral width should encompass the expected range for furan and carboxylic acid carbons (typically 0-180 ppm).

-

The number of scans should be optimized to achieve an adequate signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment of a Fourier Transform Infrared (FTIR) spectrometer.

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualizing Spectroscopic Analysis Workflows

Understanding the logical flow of spectroscopic data analysis and the relationship between a molecule's structure and its spectral features is essential for researchers.

References

Navigating the Solubility Landscape of Furan-2,3-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan-2,3-dicarboxylic acid is a molecule of growing interest in the development of novel polymers and as a versatile chemical building block. However, a comprehensive understanding of its solubility in common organic solvents is crucial for its effective application in synthesis, purification, and formulation. This technical guide addresses the current knowledge gap regarding the solubility of this compound. Due to a notable scarcity of quantitative data in publicly available literature for this specific isomer, this document provides a summary of qualitative observations, a comparative analysis of the well-studied isomer furan-2,5-dicarboxylic acid (FDCA), and a detailed experimental protocol for determining solubility. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound.

Solubility Profile of this compound: A Qualitative Assessment

-

General Insolubility: During its synthesis, a precipitate of this compound has been described as being "totally insoluble in organic solvents until strong acid was added". This suggests very limited solubility in neutral organic solvents.

-

Solubility in Polar Aprotic Solvents: The use of deuterated dimethyl sulfoxide (DMSO-d6) as a solvent for Nuclear Magnetic Resonance (NMR) spectroscopy of this compound indicates that it possesses at least some degree of solubility in DMSO.

-

Reactivity and Potential Solubility in Alcohols: The successful esterification of this compound using trimethylsilyl chloride (TMSCl) in neat methanol at reflux suggests that it has some level of solubility and reactivity in methanol under these conditions.

These observations collectively point towards this compound being a sparingly soluble compound in many common organic solvents, with potentially higher solubility in highly polar aprotic solvents like DMSO.

Comparative Solubility Data: The Case of Furan-2,5-dicarboxylic Acid (FDCA)

In contrast to the 2,3-isomer, the solubility of furan-2,5-dicarboxylic acid (FDCA) has been extensively studied. The data presented below for FDCA can serve as a valuable reference point for researchers to estimate the potential behavior of this compound, keeping in mind that solubility can vary significantly between isomers.

Below is a summary of the mole fraction solubility of FDCA in various pure organic solvents at different temperatures.

| Temperature (K) | Methanol | 1-Butanol | Isobutanol | Acetic Acid | Water | Methyl Isobutyl Ketone (MIBK) | Ethyl Acetate | Acetonitrile |

| 313.15 | 0.0103 | 0.0045 | 0.0038 | 0.0025 | - | 0.0015 | 0.0012 | 0.0008 |

| 323.15 | 0.0152 | 0.0068 | 0.0057 | 0.0039 | - | 0.0024 | 0.0019 | 0.0013 |

| 333.15 | 0.0221 | 0.0101 | 0.0084 | 0.0059 | - | 0.0037 | 0.0030 | 0.0020 |

| 343.15 | 0.0316 | 0.0147 | 0.0122 | 0.0088 | - | 0.0057 | 0.0046 | 0.0031 |

| 353.15 | 0.0447 | 0.0209 | 0.0173 | 0.0125 | - | 0.0085 | 0.0069 | 0.0047 |

| 363.15 | 0.0628 | 0.0295 | 0.0245 | 0.0178 | - | 0.0125 | 0.0103 | 0.0070 |

Data sourced from various studies on FDCA solubility.

It has also been reported that the solubility of FDCA can be significantly enhanced in binary solvent systems. For instance, a 20/80 (w/w) mixture of water and DMSO can solubilize up to 23.1 wt% of FDCA, which is 190 times more than in pure water.[1] Similarly, a 20/80 (w/w) water/THF mixture showed a 60-fold increase in FDCA solubility compared to pure water.[1]

Experimental Protocol for Solubility Determination

Given the absence of published quantitative data for this compound, researchers will need to determine its solubility experimentally. The following is a detailed methodology for the isothermal equilibrium method, a common and reliable technique.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Standard for Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). A typical duration is 24-72 hours.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for a predetermined period (e.g., 2-4 hours) while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or further dissolution.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and the calibration standards using HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/L, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with the available qualitative information, valuable comparative data from its well-characterized isomer, FDCA, and a robust experimental protocol to determine its solubility in various organic solvents. The provided workflow and methodologies are intended to empower researchers to overcome the current data gap and facilitate the advancement of research and development involving this promising bio-based molecule.

References

Furan-2,3-dicarboxylic Acid: A Technical Guide to Thermal Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Furan-2,3-dicarboxylic acid, a bio-based chemical building block, is gaining significant interest for its potential in the development of sustainable polymers and as an alternative to petroleum-derived chemicals. Understanding its thermal stability and degradation profile is crucial for its application in various manufacturing processes and for ensuring the stability of resulting products. This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄O₅ | |

| Molecular Weight | 156.09 g/mol | |

| Melting Point | 220-225 °C | [1] |

| 226 °C | [2] | |

| Boiling Point | >300 °C (literature) | [1] |

Thermal Stability and Degradation Profile

However, information on related compounds and derivatives can provide insights into its expected thermal behavior. For instance, the thermal degradation of 2-furoic acid, a related molecule with a single carboxylic acid group, has been shown to undergo decarboxylation to form furan at temperatures between 140-160 °C[4]. This suggests that a potential thermal degradation pathway for this compound could also involve the loss of one or both carboxylic acid groups as carbon dioxide.

While no specific decomposition temperature is reported, the stated boiling point of over 300 °C suggests that the compound possesses considerable thermal stability[1].

Potential Thermal Degradation Pathway

Based on the degradation mechanism of the related compound 2-furoic acid, a probable thermal degradation pathway for this compound is decarboxylation. The following diagram illustrates this potential relationship.

Caption: Potential thermal degradation of this compound via decarboxylation.

Experimental Protocols for Thermal Analysis

Although specific data for this compound is unavailable, studies on its derivatives, such as esters used as plasticizers in polyvinyl chloride (PVC), provide detailed methodologies for conducting thermal analysis. These protocols can serve as a valuable reference for researchers intending to investigate the thermal properties of the pure acid.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:

Caption: A typical experimental workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting points, glass transition temperatures, and heats of reaction.

Experimental Workflow for DSC:

Caption: A standard experimental workflow for Differential Scanning Calorimetry.

These protocols, as described in studies on furan-2,3-dicarboxylate esters, provide a solid foundation for designing experiments to determine the precise thermal stability and degradation profile of this compound[3][5].

Conclusion

While direct quantitative data on the thermal degradation of this compound is currently lacking in publicly available literature, its known high melting and boiling points suggest good thermal stability. The likely degradation pathway upon heating is decarboxylation, similar to other furoic acids. For researchers and developers, conducting specific thermal analyses such as TGA and DSC using the outlined experimental protocols is highly recommended to obtain the precise data required for process optimization and product development. This will be a critical step in fully realizing the potential of this promising bio-based chemical.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. capotchem.cn [capotchem.cn]

- 4. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to Electrophilic Substitution Reactions on the Furan Ring

For Researchers, Scientists, and Drug Development Professionals

Furan, a five-membered aromatic heterocycle, is a crucial scaffold in numerous pharmaceuticals and biologically active compounds. Its π-rich nature makes it highly susceptible to electrophilic aromatic substitution (EAS) reactions, a cornerstone of its synthetic utility. This guide provides a comprehensive overview of the core principles governing these reactions, detailed experimental protocols for key transformations, and quantitative data to inform synthetic strategy and optimization.

Core Concepts: Reactivity and Regioselectivity

Furan is significantly more reactive towards electrophiles than benzene, with reaction rates reported to be as high as 6 x 10¹¹ times faster.[1] This heightened reactivity stems from the ability of the oxygen heteroatom to donate its lone pair of electrons into the π-system, thereby stabilizing the cationic intermediate (σ-complex or arenium ion) formed during electrophilic attack.[2] The general order of reactivity among common five-membered aromatic heterocycles is pyrrole > furan > thiophene > benzene.[2] The lower resonance energy of furan (18 kcal/mol) compared to thiophene (29 kcal/mol) contributes to its higher reactivity.[1]

Electrophilic substitution on the furan ring overwhelmingly occurs at the C2 (α) position.[2] This regioselectivity is a direct consequence of the greater stabilization of the cationic intermediate formed upon attack at this position. The positive charge can be delocalized over three atoms, including the oxygen, resulting in three resonance structures. In contrast, attack at the C3 (β) position leads to a less stable intermediate with only two resonance contributors.[1]

Key Electrophilic Substitution Reactions

Due to its high reactivity, furan often undergoes electrophilic substitution under much milder conditions than those required for benzene. Strong acids are generally avoided to prevent acid-catalyzed polymerization.[2]

Nitration

The nitration of furan requires mild, non-acidic nitrating agents to avoid degradation of the sensitive ring. Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is the reagent of choice for this transformation.[2][3] The reaction typically proceeds at low temperatures to afford 2-nitrofuran.[4]

Table 1: Nitration of Furan Derivatives

| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furan | HNO₃ / Ac₂O | Acetic Anhydride | < -5 | - | - | [2] |

| Furan derivatives | HNO₃ / (CF₃CO)₂O | - | - | - | High | [5] |

| Furfural | Acetyl Nitrate (in situ) | - | - | < 5 min | - | [6] |

| Furan-carboxylic acid | Fuming HNO₃ | - | - | - | - | [7] |

| Furfuryl propionate | Conc. HNO₃ / Ac₂O | Acetic Anhydride | 0-50 | 1 | 49 | [8] |

| Methyl furoate | Conc. HNO₃ / Ac₂O | Acetic Anhydride | 0-50 | 1 | 53 | [8] |

Halogenation

Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenated products.[3] To achieve monosubstitution, milder conditions and reagents are necessary. Bromination at the 2-position can be effectively carried out using N-bromosuccinimide (NBS) in dimethylformamide (DMF) or with a bromine-dioxane complex.[9][10]

Table 2: Halogenation of Furan Derivatives

| Substrate | Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furan | Br₂ in Dioxane | Dioxane | - | - | Good | [10] |

| Furan | NBS | DMF | - | - | - | [9] |

| Furan | Br₂ | DMF | 25-30 | 1 | 58 | [11] |

| Furan | Br₂ (2 equiv.) | DMF | - | - | 48 (for 2,5-dibromofuran) | [12] |

| 2-Furancarboxylic acid | Br₂ | CCl₄ | 45-50 | 24 | - | [13] |

| 2-Furancarboxylic acid | KI, H₂O₂ | Ethanol/Water | 70 | 6 | 88.1 | [13] |

Sulfonation

Direct sulfonation of furan with strong acids leads to polymerization and ring-opening.[14] A widely adopted method to circumvent this is the use of a milder sulfonating agent, such as a sulfur trioxide-pyridine (SO₃-pyridine) complex, in an inert solvent like 1,2-dichloroethane at elevated temperatures.[15] This method favors the formation of the desired furan-2-sulfonic acid.[15]

Table 3: Sulfonation of Furan Derivatives

| Substrate | Sulfonating Agent | Solvent | Temperature (°C) | Time (h) | Product | Reference |

| Furan | SO₃-pyridine complex | 1,2-dichloroethane | ~100 | - | Furan-2-sulfonic acid | [15] |

| Furan carboxamides | SO₃-pyridine complex | - | 100-150 | - | Substituted furan-2-sulfonic acid | [15] |

| Furan | SO₃ in dioxane | Dioxane | Room Temp | - | 2,5-disubstituted furan | [3] |

Friedel-Crafts Acylation

Classical Friedel-Crafts acylation conditions using strong Lewis acids like AlCl₃ often lead to polymerization of the furan ring.[16] Milder catalysts such as boron trifluoride etherate (BF₃·OEt₂) or phosphoric acid are therefore preferred.[16][17] The acylation of furan with acid anhydrides or acyl halides typically yields 2-acylfurans.

Table 4: Friedel-Crafts Acylation of Furan

| Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Furan | Acetic Anhydride | BF₃·OEt₂ | - | Room Temp | - | - | [17] |

| Furan | Benzoyl Chloride | BF₃·OEt₂ | - | 38 (reflux) | 2 | - | [16] |

| Anisole (for comparison) | Acetic Anhydride | Sulfonic-based UiO-66(Zr) | - | - | - | - | [17] |

| Furan | Various Anhydrides | BF₃·OEt₂ | - | Room Temp | - | - | [17] |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) at the 2-position of the furan ring. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[18][19] This electrophilic iminium salt reacts with the electron-rich furan ring, and subsequent hydrolysis yields the corresponding 2-furaldehyde.[18] For unsubstituted furan, formylation occurs almost exclusively at the 2-position, often in near-quantitative yields.[18]

Table 5: Vilsmeier-Haack Formylation of Furan Derivatives

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(3-Fluorophenyl)furan | POCl₃, DMF | Dichloromethane | 0 to Room Temp | - | - | [18] |

| 2-Propylfuran | POCl₃, DMF | 1,2-Dichloroethane | 0-5 | - | - | [19] |

| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride, DMF | DMF | 0 to Room Temp | 6.5 | 77 | [20] |

| Furan | DMF, POCl₃ | - | 0 to 80 | - | - | [21] |

Experimental Protocols

Protocol 1: Nitration of Furan using Acetyl Nitrate[2]

-

Reagent Preparation (Acetyl Nitrate): In a flask maintained at a temperature below -10 °C, slowly add concentrated nitric acid dropwise to a stirred, cooled solution of acetic anhydride.

-

Reaction: Cool a solution of furan in acetic anhydride to approximately -10 °C in a dry, inert atmosphere.

-

Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution, ensuring the temperature is maintained below -5 °C.

-

Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is carefully quenched with a suitable basic solution and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield 2-nitrofuran.

Protocol 2: Bromination of Furan using N-Bromosuccinimide[9]

-

Reaction Setup: In a round-bottom flask, dissolve furan in dimethylformamide (DMF).

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromofuran can be purified by distillation or column chromatography.

Protocol 3: Sulfonation of Furan using SO₃-Pyridine Complex[15]

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend the sulfur trioxide-pyridine complex in an anhydrous, inert solvent such as 1,2-dichloroethane.

-

Substrate Addition: Add a solution of furan in the same solvent to the suspension.

-

Reaction Conditions: Heat the reaction mixture to approximately 100 °C and maintain for the required reaction time, monitoring by TLC.

-

Work-up: After cooling, the reaction is quenched by the addition of a basic aqueous solution.

-

Isolation: The aqueous layer is separated, and the furan-2-sulfonic acid can be isolated as its salt (e.g., by addition of a suitable cation) or used directly in subsequent steps.

Protocol 4: Friedel-Crafts Acylation of Furan with Acetic Anhydride and BF₃·OEt₂[17]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve furan and acetic anhydride in a suitable solvent (if necessary).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise with stirring.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.

-

Work-up: Quench the reaction by carefully adding water or an aqueous base. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry it over an anhydrous salt, and concentrate it. Purify the resulting 2-acetylfuran by distillation or column chromatography.

Protocol 5: Vilsmeier-Haack Formylation of 3-(3-Fluorophenyl)furan[18]

-

Vilsmeier Reagent Preparation: In a dry three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve 3-(3-fluorophenyl)furan (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Work-up and Hydrolysis: Carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by silica gel column chromatography to isolate the formylated product.

Visualizations

Caption: General mechanism of electrophilic substitution on the furan ring.

Caption: Logical relationship of factors determining furan's reactivity.

Caption: A typical experimental workflow for electrophilic furan substitution.

References

- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. Furan nitration [quimicaorganica.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US2490006A - Process of nitrating furan derivatives - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. 2-Bromofuran synthesis - chemicalbook [chemicalbook.com]

- 12. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran | Semantic Scholar [semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. furan-2-sulfonic acid | 82971-11-7 | Benchchem [benchchem.com]

- 16. US2515123A - Acylation of furan - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 21. jk-sci.com [jk-sci.com]

The Biological Significance of Novel Furan Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile chemical reactivity have established it as a cornerstone for the development of a wide array of therapeutic agents. The incorporation of the furan nucleus into molecular structures can significantly enhance pharmacological activity, improve pharmacokinetic profiles, and provide novel mechanisms of action. This in-depth technical guide explores the diverse biological significance of novel furan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers, scientists, and drug development professionals in their quest for next-generation therapeutics. Furan-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities, underscoring their vast potential in addressing a multitude of diseases.[1]

Diverse Biological Activities of Furan Derivatives

The therapeutic potential of furan-based compounds is extensive, with derivatives showing potent activity in various key areas of drug discovery.

Anticancer Activity: A significant number of furan derivatives have been synthesized and evaluated as potential anticancer agents. These compounds exert their cytotoxic effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1] For instance, certain furan-based molecules have shown potent cytotoxic activities at the nanomolar level against various human cancer cell lines.[1]

Antimicrobial Activity: Furan-containing compounds have been extensively studied for their antibacterial and antifungal properties. The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics. Their mechanism of action involves the enzymatic reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and ribosomes.

Anti-inflammatory Activity: The furan scaffold is present in several anti-inflammatory drugs. These compounds often function by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[1] Some natural furan derivatives have also been shown to exert regulatory effects on cellular activities by modifying signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]

Other Therapeutic Areas: Beyond these major areas, furan derivatives have shown promise as antiviral agents, cardioprotective drugs, and anticonvulsants, highlighting the broad applicability of this versatile heterocyclic core.[1][3]

Quantitative Data on the Biological Activity of Furan Derivatives

The potency of furan-containing compounds across different therapeutic areas has been quantified using various in vitro assays. The following tables summarize key quantitative data for novel furan derivatives, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of Novel Furan Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 µM | [1] |

| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 µM | [1] |

| Furan derivative 1 | HeLa (Cervical) | 0.08 µM | [4] |

| Furan derivative 24 | HeLa (Cervical) | 8.79 µM | [4] |

| Furan derivative 24 | SW620 (Colorectal) | Moderate to potent | [4] |

| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | HT-29 (Colon) | pIC50 = 4.73 | [5] |

| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | MCF-7 (Breast) | pIC50 = 4.66 | [5] |

| 5-nitrofuran derivative 14b | MCF-7 (Breast) | 0.85 µM | [6] |

| 2,5-dihydrofuran derivative 9e | Four human cancer cell lines | High activity | [3] |

| 2,5-dihydrofuran derivative 10g | Four human cancer cell lines | High activity | [3] |

Table 2: Antimicrobial Activity of Novel Furan Derivatives

| Compound/Derivative | Microbial Strain | MIC Value | Reference |

| Furan-based pyrimidine-thiazolidinone 8k | E. coli | 12.5 µg/mL | |

| Furan-based pyrimidine-thiazolidinone 8d & 8e | A. niger | 100 µg/mL | |

| Carbamothioyl-furan-2-carboxamide derivatives | Various bacteria and fungi | 120.7–295 µg/mL | [7] |

| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile 114b | B. anthracis, S. pyogenes | 0.097 µg/mL | [8] |

| 4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile 114b | S. enterica | 0.097 µg/mL | [8] |

Table 3: Anti-inflammatory and Enzyme Inhibitory Activity of Furan Derivatives

| Compound/Derivative | Target Enzyme/Assay | IC50 Value | Reference |

| Methyl sulfone derivative 28 | COX-2 | 0.06 µM | [9] |

| Naphthofuranone derivative 30 | COX-2 | 0.329 µM | [9] |

| Piperazine/benzofuran hybrid 5d | NO generation in RAW-264.7 cells | 52.23 µM | [10] |

| Furan- and Furopyrimidine-Based Derivative 7b | VEGFR-2 | 42.5 nM | [11] |

| Furan- and Furopyrimidine-Based Derivative 7c | VEGFR-2 | 52.5 nM | [11] |

| Furan- and Furopyrimidine-Based Derivative 4c | VEGFR-2 | 57.1 nM | [11] |

Key Signaling Pathways Modulated by Furan Derivatives

Furan derivatives exert their biological effects by modulating a variety of critical intracellular signaling pathways. Understanding these interactions is paramount for rational drug design and for elucidating their mechanisms of action.

One of the key pathways affected by certain furan derivatives is the PI3K/Akt/mTOR signaling cascade . This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth. Some furan-containing compounds have been identified as inhibitors of this pathway, contributing to their anticancer properties.[4][12]

Another critical pathway is the MAPK/NF-κB signaling pathway , which plays a central role in inflammation. Certain furan derivatives can inhibit the activation of key proteins in this pathway, such as IKK, IκBα, p65, ERK, JNK, and p38, leading to a reduction in the production of pro-inflammatory mediators.[10]

Furthermore, some furan derivatives have been found to act as Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) activators . PPAR-γ is a nuclear receptor that plays a key role in regulating adipogenesis, insulin sensitivity, and inflammation. Activation of PPAR-γ can lead to beneficial metabolic and anti-inflammatory effects.[2]

Detailed Experimental Protocols

To ensure the reproducibility and standardization of research in this field, this section provides detailed methodologies for key experiments used to evaluate the biological activity of furan derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 × 10³ to 1 × 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Add various concentrations of the furan derivative to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

-

Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro VEGFR-2 Kinase Inhibition Assay

This luminescence-based assay quantifies the inhibitory activity of compounds on recombinant human VEGFR-2 kinase by measuring the amount of ATP remaining after the kinase reaction.[13]

Protocol:

-

Reagent Preparation: Prepare 1x Kinase Buffer, a Master Mix containing ATP and substrate, and serial dilutions of the furan derivative.

-

Reaction Setup: In a 96-well plate, add the Master Mix to all wells. Add the diluted furan derivative to the test wells and a corresponding volume of buffer with DMSO to the positive and blank control wells.

-

Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-45 minutes.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background luminescence, calculate the percent inhibition, and plot the results to determine the IC50 value.

Apoptosis Assay using Annexin V Staining and Flow Cytometry

This assay is used to detect and quantify apoptosis by utilizing the property of apoptotic cells to expose phosphatidylserine on the outer leaflet of the plasma membrane, which is then bound by fluorescently labeled Annexin V.[14]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat them with the furan derivative for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are necrotic.

-

Novel furan derivatives represent a highly promising and versatile class of compounds with significant potential in drug discovery and development. Their broad spectrum of biological activities, coupled with the ability to modulate key signaling pathways, makes them attractive candidates for addressing a wide range of therapeutic needs. This technical guide has provided a comprehensive overview of the biological significance of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action. By leveraging this information, researchers and drug development professionals can accelerate the design and synthesis of novel furan-based therapeutics with improved efficacy and safety profiles, ultimately contributing to the advancement of medicine and the treatment of human diseases. The continued exploration of the furan scaffold is poised to unlock new therapeutic opportunities and deliver the next generation of innovative medicines.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 2, 5-dihydrofuran derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Furan-2,3-dicarboxylic Acid in Biodegradable Polyester Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biodegradable polyesters utilizing furan-2,3-dicarboxylic acid. This document outlines the synthesis procedures, characterization data, and potential applications of these novel bio-based polymers.

This compound (FDC) is a bio-based monomer that can be used to produce polyesters with unique properties. The irregular structure of the 2,3-disubstituted furan ring can lead to amorphous polymers with lower melting points and potentially faster degradation rates compared to their linear counterparts derived from furan-2,5-dicarboxylic acid. These characteristics make them promising candidates for applications in drug delivery, tissue engineering, and as biodegradable packaging materials.

Data Presentation: Properties of Furan-2,3-dicarboxylate Polyesters

The following tables summarize the key properties of various polyesters synthesized from this compound and different diols. These tables provide a comparative overview of their molecular weights, thermal properties, and biodegradability.

Table 1: Molecular Weight Data for Poly(alkylene 2,3-furandicarboxylate)s

| Diol Used | Polymer Name | Number Average Molecular Weight (Mn) ( g/mol ) | Weight Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |